2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 3.
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is Mycobacterium tuberculosis pantothenate synthetase (PS) . PS is an essential enzyme in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis. Inhibition of PS can lead to the disruption of several vital metabolic processes in the bacteria, making it a promising target for antituberculosis agents .
Mode of Action
This compound interacts with its target, PS, leading to the inhibition of the enzyme . This interaction disrupts the synthesis of pantothenate, thereby affecting the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of PS . Pantothenate is a precursor of coenzyme A, which is essential for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Therefore, the inhibition of PS can have significant downstream effects on these metabolic pathways .
Result of Action
The inhibition of PS by this compound leads to a disruption in the biosynthesis of pantothenate . This disruption can result in the impairment of several vital metabolic processes in Mycobacterium tuberculosis, affecting the survival and proliferation of the bacteria .
Biochemical Analysis
Biochemical Properties
2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the cellular energy-dependent processes in bacterial cells, which is crucial for its antimicrobial activity . The compound’s interaction with enzymes involved in the peptidoglycan and arabinogalactan components of the bacterial cell wall highlights its potential as an antibacterial agent . Additionally, this compound exhibits significant cytotoxicity against certain cell lines, indicating its potential use in cancer therapy .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce cytotoxic effects in Chinese hamster ovary cells, which suggests its potential to disrupt cellular homeostasis . Furthermore, its impact on gene expression and cell signaling pathways can lead to apoptosis or programmed cell death, making it a candidate for anticancer research .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits enzymes involved in the synthesis of the bacterial cell wall, thereby exerting its antibacterial effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, which can result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained cytotoxic effects, which are important considerations for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and tissues . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and pharmacodynamics . Additionally, its interaction with metabolic enzymes can influence its bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic methodologies. Common approaches include:
Condensation Reactions: These involve the reaction of 2,5-dimethylpyridine with formamide under acidic conditions to form the imidazo[1,2-a]pyridine core, followed by oxidation to introduce the carboxylic acid group.
Multicomponent Reactions: These reactions involve the simultaneous reaction of multiple reactants to form the desired product in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides: Known for their activity against Mycobacterium tuberculosis.
Imidazo[1,2-a]pyrimidines: Widely studied for their medicinal properties and synthetic versatility.
Uniqueness: 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dual methyl groups and carboxylic acid functionality make it a versatile scaffold for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-8-11-7(2)9(10(13)14)12(6)8/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZWCPOVHFSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512061 | |
Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-50-8 | |
Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81438-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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